molecular formula C13H23NO3 B6238366 tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate CAS No. 2169020-28-2

tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate

Cat. No. B6238366
CAS RN: 2169020-28-2
M. Wt: 241.3
InChI Key:
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Description

Tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate (t-BuF-DMP-C) is an important organic compound that has been used in a variety of scientific research applications. Its unique structure and properties make it a valuable tool for a range of research purposes, from biochemical and physiological studies to synthetic organic chemistry. This article aims to provide an overview of t-BuF-DMP-C, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

T-BuF-DMP-C has been used in a variety of scientific research applications. One of its most common uses is as a reagent in the synthesis of various compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate has been used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

T-BuF-DMP-C is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine. In the presence of tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate, AChE is inhibited, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine can lead to a variety of physiological effects, depending on the concentration and the location of the enzyme.
Biochemical and Physiological Effects
The inhibition of AChE by this compound can lead to a variety of biochemical and physiological effects. At low concentrations, it can lead to increased memory and cognitive function. At higher concentrations, it can lead to increased muscle strength and coordination, as well as increased alertness and arousal. It can also lead to increased heart rate, respiration, and blood pressure.

Advantages and Limitations for Lab Experiments

T-BuF-DMP-C has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of stability. Additionally, it is non-toxic and non-irritating, making it safe to handle in the lab. However, it is a relatively weak inhibitor of AChE, and its effects are short-lived. As such, it may not be suitable for long-term experiments.

Future Directions

There are a number of potential future directions for tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate. One potential direction is the development of more potent inhibitors of AChE. This could lead to more effective treatments for a variety of neurological and cognitive disorders. Additionally, this compound could be used in the synthesis of new drugs and pharmaceuticals. Finally, this compound could be used in the study of enzyme-catalyzed reactions, which could lead to a better understanding of the biochemical processes involved in these reactions.

Synthesis Methods

T-BuF-DMP-C can be synthesized through a two-step process. The first step involves the reaction of tert-butyl chloroformate with 2,2-dimethylpiperidine-1-carboxylic acid in the presence of a base, such as pyridine. This reaction results in the formation of an intermediate, tert-butyl 2,2-dimethylpiperidine-1-carboxylate. The second step involves the reaction of this intermediate with formic acid, resulting in the formation of tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate involves the reaction of tert-butyl 4-(2,2-dimethylpiperidin-1-yl)butanoate with a suitable oxidizing agent to form the corresponding aldehyde.", "Starting Materials": [ "tert-butyl 4-(2,2-dimethylpiperidin-1-yl)butanoate", "Oxidizing agent (e.g. PCC, Swern reagent)" ], "Reaction": [ "Dissolve tert-butyl 4-(2,2-dimethylpiperidin-1-yl)butanoate in a suitable solvent (e.g. dichloromethane, chloroform)", "Add the oxidizing agent slowly to the reaction mixture while stirring at room temperature", "Allow the reaction to proceed for several hours or until complete", "Quench the reaction by adding a suitable reagent (e.g. sodium bisulfite, sodium thiosulfate)", "Extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate as a yellow oil" ] }

CAS RN

2169020-28-2

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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